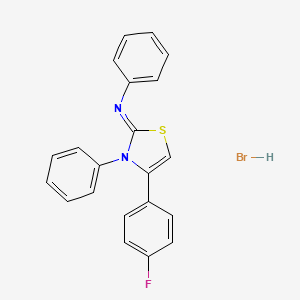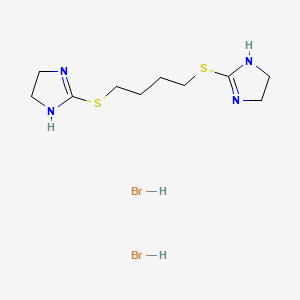
1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide is a compound that features two imidazole rings connected via a butane chain with thioether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide typically involves the reaction of 1,4-dibromobutane with 2-mercaptoimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the bromine atom, leading to the formation of the thioether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole rings can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium thiolate, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide involves its interaction with biological molecules through its imidazole rings and thioether linkages. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di(1H-imidazol-1-yl)butane: Similar structure but lacks the thioether linkages.
N,N′-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-nitro-1,4-benzenedicarboxamide: Contains imidazole rings but with different linkages and functional groups.
Uniqueness
1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide is unique due to its thioether linkages, which provide distinct chemical properties and reactivity compared to other imidazole-containing compounds.
Propriétés
Numéro CAS |
5471-23-8 |
|---|---|
Formule moléculaire |
C10H20Br2N4S2 |
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
2-[4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butylsulfanyl]-4,5-dihydro-1H-imidazole;dihydrobromide |
InChI |
InChI=1S/C10H18N4S2.2BrH/c1(7-15-9-11-3-4-12-9)2-8-16-10-13-5-6-14-10;;/h1-8H2,(H,11,12)(H,13,14);2*1H |
Clé InChI |
NOEBUNDKMACGAL-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)SCCCCSC2=NCCN2.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
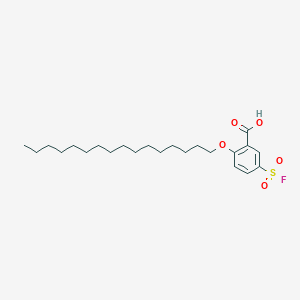
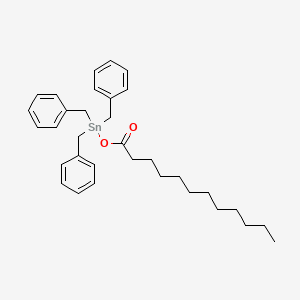
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
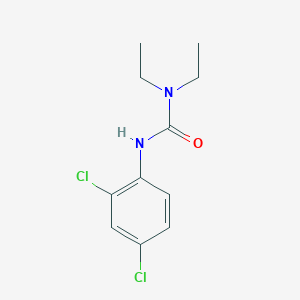
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
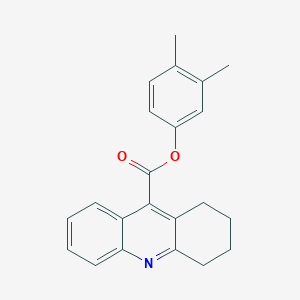
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
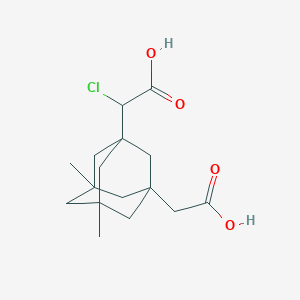
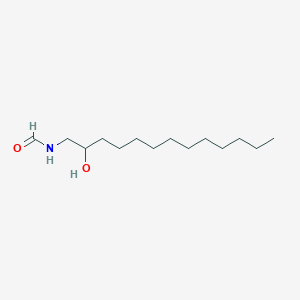
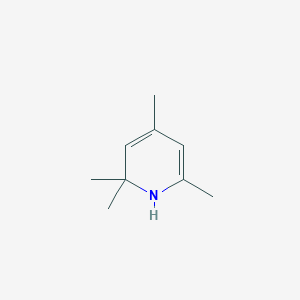
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
